(E)-N-(2-(((3-(4-Chlorophenyl)allyl)(methyl)amino)methyl)phenyl)-4-methoxybenzenesulfonamide
(E)-N-(2-(((3-(4-Chlorophenyl)allyl)(methyl)amino)methyl)phenyl)-4-methoxybenzenesulfonamide
KN-92 is an inactive analog of the CaM kinase II inhibitor KN 93.
Brand Name:
Vulcanchem
CAS No.:
176708-42-2
VCID:
VC0531835
InChI:
InChI=1S/C24H25ClN2O3S/c1-27(17-5-6-19-9-11-21(25)12-10-19)18-20-7-3-4-8-24(20)26-31(28,29)23-15-13-22(30-2)14-16-23/h3-16,26H,17-18H2,1-2H3/b6-5+
SMILES:
CN(CC=CC1=CC=C(C=C1)Cl)CC2=CC=CC=C2NS(=O)(=O)C3=CC=C(C=C3)OC
Molecular Formula:
C24H25ClN2O3S
Molecular Weight:
457 g/mol
(E)-N-(2-(((3-(4-Chlorophenyl)allyl)(methyl)amino)methyl)phenyl)-4-methoxybenzenesulfonamide
CAS No.: 176708-42-2
Inhibitors
VCID: VC0531835
Molecular Formula: C24H25ClN2O3S
Molecular Weight: 457 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
CAS No. | 176708-42-2 |
---|---|
Product Name | (E)-N-(2-(((3-(4-Chlorophenyl)allyl)(methyl)amino)methyl)phenyl)-4-methoxybenzenesulfonamide |
Molecular Formula | C24H25ClN2O3S |
Molecular Weight | 457 g/mol |
IUPAC Name | N-[2-[[[(E)-3-(4-chlorophenyl)prop-2-enyl]-methylamino]methyl]phenyl]-4-methoxybenzenesulfonamide |
Standard InChI | InChI=1S/C24H25ClN2O3S/c1-27(17-5-6-19-9-11-21(25)12-10-19)18-20-7-3-4-8-24(20)26-31(28,29)23-15-13-22(30-2)14-16-23/h3-16,26H,17-18H2,1-2H3/b6-5+ |
Standard InChIKey | RUAOVVIUGUOYHA-AATRIKPKSA-N |
Isomeric SMILES | CN(C/C=C/C1=CC=C(C=C1)Cl)CC2=CC=CC=C2NS(=O)(=O)C3=CC=C(C=C3)OC |
SMILES | CN(CC=CC1=CC=C(C=C1)Cl)CC2=CC=CC=C2NS(=O)(=O)C3=CC=C(C=C3)OC |
Canonical SMILES | CN(CC=CC1=CC=C(C=C1)Cl)CC2=CC=CC=C2NS(=O)(=O)C3=CC=C(C=C3)OC |
Appearance | Solid powder |
Description | KN-92 is an inactive analog of the CaM kinase II inhibitor KN 93. |
Purity | >98% (or refer to the Certificate of Analysis) |
Shelf Life | >2 years if stored properly |
Solubility | Soluble in DMSO |
Storage | Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms | (2-(N-(4-Methoxybenzenesulfonyl))amino-N-(4-chlorocinnamyl)-N-methylbenzylamine, phosphate) KN 92 KN-92 |
Reference | 1: Takeuchi M, Yamamoto T. Apoptosis induced by NAD depletion is inhibited by KN-93 in a CaMKII-independent manner. Exp Cell Res. 2015 Jul 1;335(1):62-7. doi: 10.1016/j.yexcr.2015.05.019. PubMed PMID: 26024774. 2: Ke J, Chen F, Zhang C, Xiao X, Tu J, Dai M, Wang X, Chen B, Chen M. Effects of calmodulin-dependent protein kinase II inhibitor, KN-93, on electrophysiological features of rabbit hypertrophic cardiac myocytes. J Huazhong Univ Sci Technolog Med Sci. 2012 Aug;32(4):485-9. doi: 10.1007/s11596-012-0084-9. PubMed PMID: 22886958. 3: Popovic MA, Stojilkovic SS, Gonzalez-Iglesias AE. Effects of isoquinolonesulfonamides on action potential secretion coupling in pituitary cells. Horm Mol Biol Clin Investig. 2010 Jan;1(1):35-42. doi: 10.1515/HMBCI.2010.005. PubMed PMID: 25961970. 4: An P, Zhu JY, Yang Y, Lv P, Tian YH, Chen MK, Luo HS. KN-93, a specific inhibitor of CaMKII inhibits human hepatic stellate cell proliferation in vitro. World J Gastroenterol. 2007 Mar 7;13(9):1445-8. PubMed PMID: 17457979; PubMed Central PMCID: PMC4146932. 5: Ke J, Zhang CT, Ma YX, Liu J, Zhang QY, Liu N, Ruan YF, Lin L. [The effects of calmodulin kinase II inhibitor on ventricular arrhythmias in rabbits with cardiac hypertrophy]. Zhonghua Xin Xue Guan Bing Za Zhi. 2007 Jan;35(1):33-6. Chinese. PubMed PMID: 17386161. 6: Banerjee C, Khatri P, Raman R, Bhatia H, Datta M, Mazumder S. Role of calmodulin-calmodulin kinase II, cAMP/protein kinase A and ERK 1/2 on Aeromonas hydrophila-induced apoptosis of head kidney macrophages. PLoS Pathog. 2014 Apr 24;10(4):e1004018. doi: 10.1371/journal.ppat.1004018. PubMed PMID: 24763432; PubMed Central PMCID: PMC3999153. 7: Ninan I, Jardemark KE, Liang X, Wang RY. Calcium/calmodulin-dependent kinase II is involved in the facilitating effect of clozapine on NMDA- and electrically evoked responses in the medial prefrontal cortical pyramidal cells. Synapse. 2003 Mar 15;47(4):285-94. PubMed PMID: 12539202. 8: Brooks IM, Tavalin SJ. Ca2+/calmodulin-dependent protein kinase II inhibitors disrupt AKAP79-dependent PKC signaling to GluA1 AMPA receptors. J Biol Chem. 2011 Feb 25;286(8):6697-706. doi: 10.1074/jbc.M110.183558. PubMed PMID: 21156788; PubMed Central PMCID: PMC3057809. 9: Lisachev PD, Pustyl'nik VO, Shtark MB. [Regulation of S100B expression during long term potentiation]. Ross Fiziol Zh Im I M Sechenova. 2014 Aug;100(8):953-63. Russian. PubMed PMID: 25682687. 10: Chiluiza D, Krishna S, Schumacher VA, Schlöndorff J. Gain-of-function mutations in transient receptor potential C6 (TRPC6) activate extracellular signal-regulated kinases 1/2 (ERK1/2). J Biol Chem. 2013 Jun 21;288(25):18407-20. doi: 10.1074/jbc.M113.463059. PubMed PMID: 23645677; PubMed Central PMCID: PMC3689983. 11: Groth RD, Lindskog M, Thiagarajan TC, Li L, Tsien RW. Beta Ca2+/CaM-dependent kinase type II triggers upregulation of GluA1 to coordinate adaptation to synaptic inactivity in hippocampal neurons. Proc Natl Acad Sci U S A. 2011 Jan 11;108(2):828-33. doi: 10.1073/pnas.1018022108. PubMed PMID: 21187407; PubMed Central PMCID: PMC3021030. 12: Liu N, Ruan Y, Denegri M, Bachetti T, Li Y, Colombi B, Napolitano C, Coetzee WA, Priori SG. Calmodulin kinase II inhibition prevents arrhythmias in RyR2(R4496C+/-) mice with catecholaminergic polymorphic ventricular tachycardia. J Mol Cell Cardiol. 2011 Jan;50(1):214-22. doi: 10.1016/j.yjmcc.2010.10.001. PubMed PMID: 20937285. 13: Song YH, Cho H, Ryu SY, Yoon JY, Park SH, Noh CI, Lee SH, Ho WK. L-type Ca(2+) channel facilitation mediated by H(2)O(2)-induced activation of CaMKII in rat ventricular myocytes. J Mol Cell Cardiol. 2010 Apr;48(4):773-80. doi: 10.1016/j.yjmcc.2009.10.020. PubMed PMID: 19883656. 14: Silva-Neto MA, Atella GC, Shahabuddin M. Inhibition of Ca2+/calmodulin-dependent protein kinase blocks morphological differentiation of plasmodium gallinaceum zygotes to ookinetes. J Biol Chem. 2002 Apr 19;277(16):14085-91. PubMed PMID: 11827960. 15: Anderson ME, Braun AP, Wu Y, Lu T, Wu Y, Schulman H, Sung RJ. KN-93, an inhibitor of multifunctional Ca++/calmodulin-dependent protein kinase, decreases early afterdepolarizations in rabbit heart. J Pharmacol Exp Ther. 1998 Dec;287(3):996-1006. PubMed PMID: 9864285. 16: Pezhouman A, Singh N, Song Z, Nivala M, Eskandari A, Cao H, Bapat A, Ko CY, Nguyen TP, Qu Z, Karagueuzian HS, Weiss JN. Molecular Basis of Hypokalemia-Induced Ventricular Fibrillation. Circulation. 2015 Oct 20;132(16):1528-37. doi: 10.1161/CIRCULATIONAHA.115.016217. PubMed PMID: 26269574; PubMed Central PMCID: PMC4618042. 17: Rezazadeh S, Claydon TW, Fedida D. KN-93 (2-[N-(2-hydroxyethyl)]-N-(4-methoxybenzenesulfonyl)]amino-N-(4-chlorocinnamyl)-N -methylbenzylamine), a calcium/calmodulin-dependent protein kinase II inhibitor, is a direct extracellular blocker of voltage-gated potassium channels. J Pharmacol Exp Ther. 2006 Apr;317(1):292-9. PubMed PMID: 16368898. 18: Kostic S, Pan B, Guo Y, Yu H, Sapunar D, Kwok WM, Hudmon A, Wu HE, Hogan QH. Regulation of voltage-gated Ca(2+) currents by Ca(2+)/calmodulin-dependent protein kinase II in resting sensory neurons. Mol Cell Neurosci. 2014 Sep;62:10-8. doi: 10.1016/j.mcn.2014.07.004. PubMed PMID: 25064143; PubMed Central PMCID: PMC4187344. 19: Mitsuyama H, Yokoshiki H, Watanabe M, Mizukami K, Shimokawa J, Tsutsui H. Ca2+/calmodulin-dependent protein kinase II increases the susceptibility to the arrhythmogenic action potential alternans in spontaneously hypertensive rats. Am J Physiol Heart Circ Physiol. 2014 Jul 15;307(2):H199-206. doi: 10.1152/ajpheart.00387.2012. PubMed PMID: 24858851. 20: Lim NR, Thomas CJ, Silva LS, Yeap YY, Yap S, Bell JR, Delbridge LM, Bogoyevitch MA, Woodman OL, Williams SJ, May CN, Ng DC. Cardioprotective 3',4'-dihydroxyflavonol attenuation of JNK and p38(MAPK) signalling involves CaMKII inhibition. Biochem J. 2013 Dec 1;456(2):149-61. doi: 10.1042/BJ20121538. PubMed PMID: 24032640. |
PubChem Compound | 5353702 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume